molecular formula C20H16F2N4O2S B2454623 N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-66-8

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2454623
CAS No.: 1251577-66-8
M. Wt: 414.43
InChI Key: QETDRBSXZAQHHI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of fluorine atoms on both benzyl and phenyl groups, a triazolopyridine core, and a sulfonamide functional group

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-11-10-19(13-25(14)20)29(27,28)26(18-8-6-17(22)7-9-18)12-15-2-4-16(21)5-3-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETDRBSXZAQHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using fluorinated benzyl halides and phenyl halides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other reducible functional groups within the molecule.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

Efficacy Studies

Recent studies have indicated that derivatives of this compound exhibit potent antimalarial activity. For instance, a virtual library screening identified several candidates with IC50 values ranging from 2.24 to 4.98 μM against falcipain-2:

CompoundIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98Falcipain-2

These findings suggest that structural modifications can enhance potency against malaria.

Antibacterial and Antifungal Properties

Beyond antimalarial applications, compounds within the triazolo[4,3-a]pyridine class have demonstrated promising antibacterial and antifungal activities. Research has shown that certain derivatives can effectively combat various bacterial strains and fungi. For example:

  • Antibacterial Activity : Some derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
  • Antifungal Activity : Compounds have also exhibited efficacy against Candida albicans, indicating potential for treating fungal infections.

Anti-inflammatory Effects

The sulfonamide group present in N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide contributes to its anti-inflammatory properties. In preclinical models, certain derivatives have been shown to reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies indicate that substituents on the pyridine ring significantly influence activity:

  • Electron-donating groups enhance interactions with falcipain-2.
  • Electron-withdrawing groups may reduce efficacy.

This knowledge aids in designing more effective derivatives for targeted applications.

In Vitro Studies

A study by Karpina et al. synthesized various triazolo[4,3-a]pyridine sulfonamides and evaluated them for their antimalarial properties against P. falciparum. The results showed significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.

Clinical Relevance

The ongoing research into these compounds highlights their potential as therapeutic agents in treating malaria and other infectious diseases. The ability to modify chemical structures to enhance efficacy opens avenues for drug development in tackling resistant strains of pathogens.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-(4-fluorobenzyl)-N-(4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-(4-fluorobenzyl)-N-(4-nitrophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Uniqueness

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's structure features a triazole ring fused with a pyridine moiety and a sulfonamide group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity : In a study evaluating the antibacterial efficacy of triazole derivatives, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL for strains like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa1 - 16
Klebsiella pneumoniae1 - 16

Antifungal Activity

The compound's antifungal properties have also been evaluated. Similar triazole derivatives have shown significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values indicating superior efficacy compared to traditional antifungal agents .

Anticancer Potential

Recent studies suggest that triazole derivatives may possess anticancer properties. For example, compounds with a similar structure have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in microbial metabolism and cancer cell growth:

  • Enzyme Inhibition : Triazoles often act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Antifungal Mechanism : The mechanism involves inhibition of ergosterol biosynthesis in fungi, disrupting cell membrane integrity .

Case Studies

  • Antibacterial Efficacy : In a comparative study of various triazole derivatives against multi-drug resistant strains, this compound exhibited a notable reduction in bacterial growth compared to standard antibiotics like ampicillin.
  • Anticancer Activity : A recent study highlighted the potential of this compound in inhibiting the growth of breast cancer cells in vitro. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for high-yield production of the compound?

Methodological Answer:
The synthesis involves multi-step reactions starting with sulfonyl chloride intermediates and triazole precursors. Key steps include:

  • Sulfonamide Formation: Reacting sulfonyl chlorides with fluorophenyl-methylamine derivatives under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF at 0–5°C to prevent side reactions .
  • Triazole Cyclization: Using methyl ortho-acetate in refluxing ethanol (80°C, 6–8 hours) to form the triazolo-pyridine core. Yields (~70–80%) depend on precise stoichiometry and slow reagent addition to avoid dimerization .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures improves purity (>95%) .

Critical Parameters:

  • Temperature control during cyclization to prevent decomposition.
  • Solvent choice (DMF for sulfonamide coupling, ethanol for cyclization).
  • Use of anhydrous conditions to avoid hydrolysis of intermediates .

Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl groups at δ 4.3–4.5 ppm; triazole protons at δ 8.5–8.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 424.49) .
  • HPLC: Assesses purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Variable Substituent Libraries: Synthesize analogs with modifications to:
    • Fluorophenyl groups: Replace fluorine with chlorine or methyl to assess halogen/steric effects.
    • Sulfonamide linkage: Test methyl vs. ethyl groups for hydrogen-bonding capacity.
  • Biological Assays:
    • Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
    • Cellular Efficacy: Test cytotoxicity in cancer cell lines (e.g., Caco-2) via MTT assays. Correlate substituents with potency .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities to targets like Topoisomerase II .

Advanced: What strategies are effective for identifying biological targets and mechanisms of action?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes).
  • Kinase Profiling: Screen against a panel of 300+ kinases (Eurofins KinaseProfiler) to pinpoint targets .
  • In Vivo Validation: Use knockout mouse models to confirm target relevance (e.g., TopoIIβ⁻/⁻) .

Advanced: How to address stability issues of the compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Sulfonamide bonds are prone to hydrolysis at pH < 3 .
  • Plasma Stability: Incubate with human plasma (37°C, 24 hours) and quantify parent compound via LC-MS.
  • Formulation Strategies: Encapsulate in PEGylated liposomes to enhance solubility and reduce acidic degradation .

Data Contradiction: How to reconcile conflicting bioactivity results between structural analogs?

Methodological Answer:

  • Meta-Analysis: Compare datasets from multiple studies (e.g., IC₅₀ variations in Caco-2 vs. HeLa cells) to identify cell-type-specific effects .
  • Control Experiments: Verify assay conditions (e.g., ATP levels in cytotoxicity assays) to rule out false negatives.
  • Structural Dynamics: Use molecular dynamics simulations (AMBER) to assess conformational flexibility impacting target binding .

Methodological: What are best practices for in vitro efficacy testing?

Methodological Answer:

  • Dose-Response Curves: Use 8–10 concentrations (0.1–100 µM) in triplicate. Calculate IC₅₀ using GraphPad Prism’s nonlinear regression .
  • Cell Line Validation: Authenticate cell lines via STR profiling to avoid contamination.
  • Counter-Screens: Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

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